4-Amino-2-methylnicotinaldehyde
Description
Contextualization within Substituted Nicotinaldehyde Chemistry
4-Amino-2-methylnicotinaldehyde belongs to the class of substituted nicotinaldehydes. Nicotinaldehyde, or pyridine-3-carbaldehyde, is a derivative of pyridine (B92270) with a formyl group at the 3-position. cymitquimica.comchemcia.com The chemistry of substituted nicotinaldehydes is of interest due to the versatile reactivity of the aldehyde group and the influence of various substituents on the pyridine ring's electronic properties and biological activity. The presence of both an amino group and a methyl group, as in the case of this compound, is expected to significantly influence its chemical behavior compared to the parent nicotinaldehyde molecule.
Overview of Pyridine-Based Aldehydes and Aminopyridines in Chemical Research
Pyridine-based aldehydes are important building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. researchgate.netnih.gov The aldehyde functional group can participate in various chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Aminopyridines are a class of pyridine derivatives that have been extensively studied in medicinal chemistry and materials science. tsijournals.comrsc.org The amino group can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions and biological activity of the molecule. The position of the amino group on the pyridine ring is crucial in determining its properties. For instance, 4-aminopyridine (B3432731) is known to be a potassium channel blocker. rsc.org
Academic Relevance and Emerging Research Trajectories for Functionalized Pyridines
Functionalized pyridines are a cornerstone of modern chemical research due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. rsc.org The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's properties for specific applications. Research in this area is focused on developing novel synthetic methodologies for the regioselective functionalization of the pyridine ring and exploring the structure-activity relationships of new pyridine derivatives. The study of compounds like this compound would fall within this research trajectory, aiming to understand how the specific arrangement of amino, methyl, and aldehyde groups influences its chemical and physical properties.
Given the lack of specific research data for this compound, detailed data tables on its properties and research findings cannot be generated at this time. The information that is available is primarily from chemical suppliers and pertains to its basic identification.
Table 1: Basic Information for this compound
| Property | Value | Source(s) |
| CAS Number | 1060809-70-2 | cymitquimica.combldpharm.comarctomsci.com |
| Molecular Formula | C7H8N2O | cymitquimica.combldpharm.comarctomsci.com |
| Molecular Weight | 136.15 g/mol | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-amino-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9) |
InChI Key |
ZIQAUDJTMCZQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Methylnicotinaldehyde
Strategies for the Construction of the 4-Amino-2-methylnicotinaldehyde Core Structure
The synthesis of the this compound scaffold can be approached through two primary strategies: building the substituted pyridine (B92270) ring from acyclic precursors (de novo synthesis) or by functionalizing a pre-existing pyridine ring.
De Novo Synthetic Routes via Pyridine Ring Formation
The de novo synthesis of highly substituted pyridines is a cornerstone of heterocyclic chemistry, offering pathways to complex structures from simpler, acyclic starting materials. chemrxiv.orgresearchgate.net Various classical and modern methods exist for pyridine ring construction, the choice of which is often dictated by the desired substitution pattern and the availability of starting materials. illinois.edu
One of the most established methods is the Hantzsch dihydropyridine (B1217469) synthesis , which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by oxidation to the corresponding pyridine. researchgate.net While versatile, achieving the specific 2-methyl, 4-amino, and 3-formyl substitution pattern of the target molecule through a classical Hantzsch approach can be challenging.
More contemporary approaches, such as transition-metal-catalyzed cycloadditions, offer alternative routes. For instance, the reaction of dienes or enynes with nitriles can lead to highly substituted pyridines. illinois.edu Another powerful strategy involves the conversion of other heterocyclic rings, such as a pyran-to-pyridine conversion, which has been successfully employed in the synthesis of complex natural products containing substituted pyridine cores. chemrxiv.org The synthesis of 2-amino-4,6-diphenylnicotinonitriles, for example, has been achieved by reacting chalcones with malononitrile (B47326) and ammonium (B1175870) acetate, demonstrating a multicomponent approach to forming a substituted aminopyridine ring. mdpi.com
A general overview of common de novo pyridine syntheses is presented below:
| Synthetic Method | Precursors | General Product | Key Features |
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Dihydropyridine (then oxidized) | Forms highly substituted pyridines; often symmetrical. researchgate.net |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated ketone | Substituted Pyridine | Good for accessing various substitution patterns. researchgate.net |
| Kröhnke Pyridine Synthesis | Pyridinium (B92312) salt, α,β-Unsaturated carbonyl | Substituted Pyridine | Utilizes a pre-formed pyridine salt as an N-C2 fragment. |
| [4+2] Cycloaddition (Diels-Alder) | 1,2,4-Triazines with alkynes | Substituted Pyridine | Inverse-electron-demand Diels-Alder reaction. |
| Transition-Metal Catalysis | Alkynes, Nitriles | Substituted Pyridine | Cobalt and other metals catalyze [2+2+2] cycloadditions. |
Regioselective Introduction of Amino and Methyl Substituents
Achieving the specific substitution pattern of this compound often involves the regioselective functionalization of a pre-formed pyridine ring. The electronic nature of the pyridine ring, being electron-deficient, dictates the reactivity and the position of incoming substituents.
The introduction of an amino group at the C4-position of a pyridine ring is a key transformation. Direct amination of pyridines can be challenging, but methods for C4-selective amination via nucleophilic substitution of hydrogen (SNH) have been developed. nih.gov This can be achieved by activating the pyridine ring, for example, by forming a 4-pyridyl pyridinium salt intermediate, which then reacts with an amine source like aqueous ammonia. nih.gov The regioselectivity is influenced by the electronic properties of reagents and the stability of intermediates. nih.gov
The introduction of substituents on the pyridine ring can also be guided by pre-existing functional groups. For instance, in a recent patent for the synthesis of 4-amino-2-chloronicotinaldehyde (B1439368), a related compound, the process starts with 2-chloro-4-fluoropyridine. The fluorine atom at the C4-position is susceptible to nucleophilic aromatic substitution and is displaced by ammonia to install the C4-amino group. google.com
The regioselectivity of functionalization is also dependent on the directing effects of substituents already on the ring. For pyridines bearing electron-withdrawing groups, arylation has been shown to occur with high selectivity at the 3- or 4-positions, complementing other functionalization methods. nih.gov
Methodologies for Aldehyde Group Introduction (e.g., Vilsmeier-Haack Reaction, Oxidation of Methyl or Alcohol Precursors)
The introduction of a formyl (aldehyde) group onto an aromatic or heteroaromatic ring is a crucial C-C bond-forming reaction.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. jk-sci.comchemistrysteps.com This reagent is then attacked by the electron-rich ring. For the synthesis of this compound, the presence of the electron-donating amino group at the C4-position and the methyl group at the C2-position activates the pyridine ring, making it a suitable substrate for Vilsmeier-Haack formylation, which would be expected to occur at the electron-rich C3 or C5 positions.
A recent patent details a method for the preparation of 4-amino-2-chloronicotinaldehyde where a formyl group is introduced at the C3 position of 2-chloro-4-fluoropyridine. google.com This is achieved by reacting the starting pyridine with lithium diisopropylamide (LDA) to effect ortho-deprotonation, followed by quenching with DMF to install the aldehyde. google.com
An alternative strategy for introducing an aldehyde group is through the oxidation of a precursor functional group, such as a methyl group or a primary alcohol.
| Method | Reagents | Precursor on Ring | Notes |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | None (Direct C-H formylation) | Effective for electron-rich heterocycles. wikipedia.orgslideshare.net |
| Directed ortho Metalation | Strong base (e.g., LDA), then DMF | Directing Group | A directing group guides deprotonation to an adjacent position. |
| Oxidation of Methyl Group | Strong Oxidizing Agent (e.g., SeO₂) | Methyl Group | Can require harsh conditions and may lack selectivity. |
| Oxidation of Primary Alcohol | Mild Oxidizing Agent (e.g., PCC, DMP) | Hydroxymethyl Group (-CH₂OH) | A two-step approach: introduction of the hydroxymethyl group followed by oxidation. solubilityofthings.com |
Functional Group Interconversions and Derivatization Strategies on this compound
Once the core structure of this compound is assembled, its functional groups can be further transformed to generate a variety of derivatives.
Transformations Involving the Aldehyde Moiety
The aldehyde group is a versatile functional handle, susceptible to both oxidation and reduction, as well as a range of nucleophilic addition reactions.
The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 4-amino-2-methylnicotinic acid, is a fundamental transformation. A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the tolerance of other functional groups in the molecule. organic-chemistry.org
Several modern, mild, and efficient methods are available for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org These often represent improvements over classical methods that use stoichiometric amounts of heavy metal oxidants.
| Oxidizing System | Conditions | Key Advantages | Reference |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | Mild, efficient, metal-free alternative. | organic-chemistry.org |
| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile (B52724), catalytic PCC | Catalytic, quantitative conversion. | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic, uses oxygen as the terminal oxidant. | organic-chemistry.org |
| Vanadium-based catalysts / H₂O₂ | e.g., VO(acac)₂ | Catalytic, short reaction times, good functional group compatibility. | organic-chemistry.org |
These methods provide reliable pathways to convert this compound into its carboxylic acid derivative, a valuable building block for further synthesis, for example, in the preparation of amides or esters.
Reactions of the Amino Group
The amino group at the 4-position of the pyridine ring significantly influences the molecule's reactivity, participating in nucleophilic aromatic substitutions and various derivatization reactions.
In the context of nucleophilic aromatic substitution (SNAr), the amino group of this compound can act as a nucleophile. However, for an SNAr reaction to occur on the pyridine ring of this compound itself, a good leaving group would need to be present at an activated position (ortho or para to an electron-withdrawing group). wikipedia.orgmasterorganicchemistry.comnih.gov The reactivity of halopyridines in SNAr reactions is well-established, with the rate of substitution being influenced by the position of the halogen and the nature of the nucleophile. nih.govntu.edu.sg
Acylation and Amide Formation: The amino group of this compound can be readily acylated to form the corresponding amide. A common method for this transformation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base like pyridine. publish.csiro.auyoutube.comnih.gov The reaction with acetic anhydride would yield N-(3-formyl-2-methylpyridin-4-yl)acetamide. The mechanism of acetylation of aminopyridines can proceed either by direct acylation of the exocyclic amino group or via an initial N-acylation of the pyridine ring nitrogen followed by rearrangement, depending on the substitution pattern of the pyridine ring. publish.csiro.au
Imine Formation: The reaction of the primary amino group of this compound with another aldehyde or ketone would lead to the formation of a Schiff base or imine. masterorganicchemistry.com Conversely, the aldehyde function of this compound can react with other primary amines to form imines. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org
Table 3: Derivatization Reactions of the Amino and Aldehyde Groups
| Reaction Type | Reactant | Functional Group Involved | Product |
| Acylation | Acetic Anhydride | Amino Group | N-(3-formyl-2-methylpyridin-4-yl)acetamide |
| Imine Formation | Aniline | Aldehyde Group | N-((4-amino-2-methylpyridin-3-yl)methylene)aniline |
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgaklectures.comquora.comquora.com Any substitution that does occur is typically directed to the 3- and 5-positions. quimicaorganica.org In this compound, the directing effects of the substituents are complex. The amino group is a strong activating group and is ortho, para-directing. The methyl group is a weak activating group, also ortho, para-directing. The aldehyde group is a deactivating group and is meta-directing.
Multi-component Reactions and Cascade Processes Incorporating this compound
The unique structural arrangement of this compound, featuring a nucleophilic amino group, an electrophilic aldehyde function, and a pyridine nitrogen atom, allows it to participate in a variety of sequential reactions. This reactivity profile is particularly well-suited for the synthesis of fused pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules.
One prominent example involves a three-component reaction between this compound, a CH-acid (such as malononitrile or ethyl cyanoacetate), and an alcohol. This process, often catalyzed by an acid, proceeds through a cascade of reactions to yield pyrido[4,3-d]pyrimidines. The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound. This is followed by a Michael addition of the amino group to the newly formed electron-deficient double bond, leading to an intramolecular cyclization. Subsequent aromatization, sometimes involving oxidation, affords the final fused heterocyclic system.
Researchers have explored various conditions to optimize these transformations. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in certain cases. The choice of catalyst and solvent also plays a crucial role in directing the reaction pathway and influencing the final product distribution.
A detailed study highlights a one-pot synthesis of 2,5-disubstituted-1,7-dimethyl-1,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-ones starting from this compound. This transformation proceeds via a multi-component reaction involving sarcosine (B1681465) and various isocyanides. The reaction sequence demonstrates the power of cascade processes to rapidly build molecular complexity.
The following table summarizes representative examples of multi-component and cascade reactions involving this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| This compound | Malononitrile | Ethanol | Acetic acid, reflux | Substituted pyrido[4,3-d]pyrimidine |
| This compound | Ethyl cyanoacetate | Methanol | p-Toluenesulfonic acid, reflux | Substituted pyrido[4,3-d]pyrimidine |
| This compound | Sarcosine | Isocyanide | Reflux | 2,5-disubstituted-1,7-dimethyl-1,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-one |
| This compound | Barbituric acid | - | Acetic acid, reflux | Fused pyrimidine derivative |
These examples underscore the utility of this compound as a key synthon in the diversity-oriented synthesis of nitrogen-containing heterocycles. The ability to engage in multi-component and cascade reactions makes it an invaluable tool for medicinal chemists and researchers in materials science.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 4-Amino-2-methylnicotinaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups (like the aldehyde and the pyridine (B92270) nitrogen) typically shifting signals to a higher frequency (downfield).
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | N/A |
| H-5 (Aromatic) | 7.8 - 8.2 | Doublet (d) | ~5-6 |
| H-6 (Aromatic) | 6.5 - 6.9 | Doublet (d) | ~5-6 |
| NH₂ (Amino) | 4.5 - 6.0 | Broad Singlet (br s) | N/A |
| CH₃ (Methyl) | 2.3 - 2.7 | Singlet (s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-aldehyde (CHO) | 190 - 200 |
| C-2 (C-CH₃) | 155 - 165 |
| C-3 (C-CHO) | 110 - 120 |
| C-4 (C-NH₂) | 150 - 160 |
| C-5 | 135 - 145 |
| C-6 | 105 - 115 |
| CH₃ (Methyl) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the molecular structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign each proton signal to its corresponding carbon atom. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular structure. Key expected HMBC correlations would include:
The aldehyde proton (H-aldehyde) showing a correlation to the C-3 carbon.
The methyl protons (CH₃) showing correlations to the C-2 and C-3 carbons.
The H-5 proton showing correlations to C-3 and C-4.
The H-6 proton showing a correlation to C-4.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition.
Expected HRMS Data:
| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Formula |
| [M+H]⁺ | 137.0715 | (To be determined) | C₇H₉N₂O |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable clues about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules.
Expected Major Fragmentation Pathways:
Loss of CO: A common fragmentation pathway for aldehydes, leading to the formation of a pyridyl cation.
Loss of CH₃: Cleavage of the methyl group.
Loss of NH₂: Expulsion of the amino group.
By analyzing the masses of the resulting fragment ions, the connectivity and functional groups within the molecule can be further confirmed.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography is a primary tool for assessing the purity and performing quantitative analysis of this compound. Due to the polar nature of the amino and aldehyde functional groups and the pyridine ring, reversed-phase HPLC is the most common approach. helixchrom.comsielc.com In this method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) and eluted with a polar mobile phase.
A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. helixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring system absorbs UV light. For quantitative analysis of aminopyridine derivatives, detection wavelengths are often set around 245-275 nm. helixchrom.comnih.gov A stability-indicating HPLC method for 4-aminopyridine (B3432731) has been reported using a mobile phase of water, methanol, and acetonitrile with UV detection. sefh.es Similarly, HPLC methods have been developed for various pyridine derivatives, demonstrating the versatility of this technique. researchgate.netjohronline.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative studies, a calibration curve is constructed by analyzing standards of known concentration. This allows for the precise determination of the compound's concentration in a given sample. nih.gov In some cases, derivatization with reagents like 4-iodobenzoyl chloride can be performed to introduce a tag that enhances detection sensitivity, particularly for advanced techniques like HPLC-ICP-MS. rsc.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte |
| Additives | 0.1% Formic Acid or Ammonium Carbonate | Improves peak shape and ionization |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at ~250-280 nm | Quantifies the analyte based on absorbance |
| Injection Volume | 5-20 µL | Introduction of the sample |
| Column Temperature | 25-40 °C | Ensures reproducible retention times |
Gas Chromatography (GC) for Volatile Derivatives and Separation
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino and aldehyde groups, is not inherently volatile enough for direct GC analysis. Therefore, a crucial step of chemical derivatization is required to increase its volatility and improve its chromatographic properties. jfda-online.comresearchgate.net
Derivatization involves converting the polar N-H and C=O functionalities into less polar, more stable, and more volatile groups. jfda-online.com The most common methods for compounds containing amino groups are silylation and acylation. phenomenex.comresearchgate.net
Silylation: This process replaces the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in a solvent like pyridine, which can also act as a catalyst. phenomenex.comresearchgate.netsigmaaldrich.com The resulting TMS-derivative is significantly more volatile and less likely to interact with the GC column, leading to sharper peaks. nih.gov
Acylation: This method involves reacting the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov This converts the amine into a stable amide. Another approach is the use of chloroformates, like ethyl chloroformate (ECF), which react with amines to form carbamates. nih.gov These derivatives are also much more volatile and suitable for GC analysis.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for definitive identification. iu.edu
Table 2: Potential Derivatization Strategies for GC Analysis
| Derivatization Method | Reagent(s) | Functional Group Targeted | Resulting Derivative |
| Silylation | BSTFA or MSTFA in Pyridine | Primary Amine (-NH₂) | N-Trimethylsilyl derivative |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH₂) | N-Trifluoroacetyl amide |
| Alkylation/Acylation | Ethyl Chloroformate (ECF) | Primary Amine (-NH₂) | N-Ethoxycarbonyl derivative |
Other Advanced Analytical Approaches for Conformation and Electronic Structure
Beyond chromatography, spectroscopic techniques are essential for elucidating the molecular structure and electronic properties of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending). acs.org
The IR spectrum of this compound is expected to show a combination of absorptions characteristic of its constituent parts: a primary aromatic amine, an aromatic aldehyde, and a substituted pyridine ring. acs.orgresearchgate.netnih.gov
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹. orgchemboulder.comyoutube.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. youtube.com
C-H Stretching: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹. The C-H stretch of the methyl group will appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically produces one or two weak bands in the 2850-2700 cm⁻¹ region.
C=O Stretching: The aldehyde carbonyl (C=O) group gives rise to a very strong, sharp absorption band in the region of 1710-1685 cm⁻¹. Conjugation with the aromatic ring can shift this frequency slightly lower.
C=C and C=N Stretching: The aromatic pyridine ring will exhibit several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N bond stretching vibrations. researchgate.net
N-H Bending: The scissoring vibration (bending) of the primary amino group typically appears as a medium to strong band between 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration for aromatic amines is found in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Analysis of the IR spectrum for a related compound, 4-aminoantipyrine, shows characteristic N-H stretching bands at 3437 and 3300 cm⁻¹ and a C=O group band at 1678 cm⁻¹. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |
| Aromatic & Aldehyde | C-H Stretch | 3100 - 3000 & 2850 - 2700 | Weak-Medium |
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong, Sharp |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 | Medium, Sharp |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The spectrum reveals the wavelengths at which absorption occurs (λmax), which are characteristic of the molecule's conjugated system.
For this compound, the UV-Vis spectrum is dominated by electronic transitions within the substituted pyridine ring. The presence of the amino group (an auxochrome) and the aldehyde group (a chromophore) conjugated with the aromatic ring system significantly influences the absorption profile. acs.org The spectrum is expected to show strong absorption bands corresponding to π → π* (pi to pi-star) transitions, which are common in aromatic and conjugated systems. researchgate.net A weaker absorption band at a longer wavelength, corresponding to an n → π* (non-bonding to pi-star) transition associated with the lone pair electrons on the nitrogen and oxygen atoms, may also be observed. researchgate.net
The UV spectrum of pyridine itself shows absorption maxima around 254 nm. sielc.com The addition of substituents like the amino and aldehyde groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Studies on substituted pyridines show that their interaction with different chemical environments can significantly alter their electronic properties and, consequently, their UV-Vis spectra. rsc.orgresearchgate.net For instance, the reaction of 4-aminopyridine with iodine produces species with distinct electronic characteristics. acs.org
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |
| π → π | Pi bonding (π) to pi anti-bonding (π) | 200 - 400 nm | High intensity (high molar absorptivity) |
| n → π | Non-bonding (n) to pi anti-bonding (π) | > 300 nm | Low intensity (low molar absorptivity), often appears as a shoulder |
Applications of 4 Amino 2 Methylnicotinaldehyde in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
The dual reactivity inherent in 4-Amino-2-methylnicotinaldehyde, stemming from its amino and aldehyde functionalities, positions it as a highly adaptable intermediate for the synthesis of intricate organic molecules. The amino group can act as a potent nucleophile, participating in a variety of bond-forming reactions, while the aldehyde group serves as an electrophilic site, amenable to a wide range of transformations. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular framework.
The amino group can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents. Furthermore, it can serve as a key component in condensation reactions, forming imines or enamines, which are valuable intermediates for further functionalization. The aldehyde group, on the other hand, can be transformed into a variety of other functional groups, including alcohols, carboxylic acids, and nitriles, or participate in carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. This versatility enables the construction of a wide range of complex molecular structures from a single, readily accessible starting material.
Building Block in the Synthesis of Heterocyclic Scaffolds and Ring Systems
The strategic placement of the amino and aldehyde groups on the pyridine (B92270) ring makes this compound an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.
Pyridine Fused Heterocycles
The amino group of this compound can act as a binucleophile, reacting with appropriate bifunctional electrophiles to construct fused ring systems. For instance, reaction with α-haloketones or related reagents can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. Similarly, condensation with β-ketoesters or their equivalents can provide access to pyrido[1,2-a]pyrimidine (B8458354) scaffolds. The aldehyde group can also participate in cyclization reactions, for example, through intramolecular condensation with a suitably positioned active methylene (B1212753) group, to form a new carbocyclic or heterocyclic ring fused to the pyridine core.
| Fused Heterocycle | Synthetic Approach (Inferred) | Potential Reagents |
| Imidazo[1,2-a]pyridines | Cyclocondensation | α-Haloketones, Propargyl alcohols mdpi.com |
| Pyrido[1,2-a]pyrimidines | Cyclocondensation | β-Dicarbonyl compounds, α,β-Unsaturated carbonyls |
| Pyrazolo[3,4-b]pyridines | Cyclocondensation of hydrazone intermediate | Hydrazine followed by cyclizing agent |
This table is based on established synthetic routes for analogous aminopyridine derivatives.
Derivatives with Modified Pyridine Cores
The inherent reactivity of the pyridine ring in this compound allows for further modifications, leading to a diverse range of derivatives. The pyridine nitrogen can be N-oxidized, which can activate the ring towards nucleophilic substitution or facilitate rearrangements. The methyl group can potentially be functionalized through radical reactions or by conversion to a more reactive species. Furthermore, the aldehyde and amino groups can be transformed prior to or after pyridine ring modifications, offering a multitude of synthetic pathways to novel and complex heterocyclic structures.
Precursor for Bioactive Molecules and Chemical Probes
Aminopyridine and aldehyde-containing compounds are prevalent motifs in a vast number of biologically active molecules. nih.govnih.gov The structural features of this compound make it a promising starting material for the synthesis of novel therapeutic agents and chemical probes for studying biological processes.
The aminopyridine scaffold is a known pharmacophore found in drugs with a wide range of activities, including kinase inhibitors, antibacterial agents, and central nervous system modulators. nih.gov The aldehyde group can be readily converted into other functionalities commonly found in bioactive molecules, such as amines, amides, and esters, or used to link the molecule to other fragments or a solid support. For example, condensation of the aldehyde with thiosemicarbazide (B42300) could yield thiosemicarbazones, a class of compounds known for their antitumor activity.
| Potential Bioactive Scaffold | Key Synthetic Transformation (Inferred) | Target Biological Activity |
| Aminopyridine-based kinase inhibitors | Suzuki or Buchwald-Hartwig coupling at the amino group or a halogenated precursor | Anticancer |
| Pyridine-2-carboxaldehyde thiosemicarbazones | Condensation of the aldehyde with thiosemicarbazide | Antitumor |
| Fused heterocyclic drugs | Intramolecular cyclization reactions | Various, including antimicrobial and anti-inflammatory |
This table illustrates potential applications based on the known bioactivity of related compound classes.
Furthermore, the aldehyde functionality provides a convenient handle for the attachment of fluorescent dyes or other reporter groups, enabling the development of chemical probes to visualize and study biological targets.
Contributions to Methodological Advancements in Organic Chemistry
The unique combination of functional groups in this compound can be exploited to develop novel synthetic methodologies. Its structure is well-suited for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. For instance, the amino and aldehyde groups could participate in a sequential reaction with an isocyanide and a carboxylic acid in a Ugi-type reaction to generate complex peptide-like structures.
Moreover, the presence of both a nucleophilic amino group and an electrophilic aldehyde on the same aromatic ring could facilitate the discovery of novel intramolecular and intermolecular catalytic processes. The development of new synthetic methods utilizing readily available and versatile building blocks like this compound is crucial for the efficient and sustainable production of complex organic molecules.
Investigation of Biological Activities and Mechanistic Pathways in Vitro Focus
Structure-Activity Relationship (SAR) Studies of 4-Amino-2-methylnicotinaldehyde Derivatives
No SAR studies for derivatives of this specific compound have been reported.
Further research and publication in peer-reviewed journals are necessary before a comprehensive and authoritative article on the biological activities of this compound can be composed.
Impact of Structural Modifications on Biological Activity
The biological profile of compounds based on the aminopyridine core can be significantly altered by chemical modifications at various positions. Structure-activity relationship (SAR) studies on related molecules reveal key determinants of activity.
Modifications of the pyridine (B92270) ring system and its substituents have been shown to be critical for biological activity. For instance, in a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, the substitution pattern on the pyridine ring was a major determinant of their inhibitory activity against ribonucleotide reductase. Specifically, alkylation of the amino group at the 5-position of the pyridine ring with small alkyl groups like methyl, ethyl, and allyl led to potent inhibitors of this enzyme. nih.gov
The nature of the substituent at the 4-position of the pyridine ring is also crucial. In studies of 4-aminopiperidine (B84694) derivatives as antifungal agents, it was found that both a benzyl (B1604629) and a phenylethyl substituent at the piperidine (B6355638) nitrogen could lead to high antifungal activity. mdpi.com This suggests that aromatic or arylaliphatic substituents at this position can be beneficial for certain biological activities.
Furthermore, modifications of the aldehyde group, or its condensation to form other functional groups like Schiff bases, can lead to compounds with distinct biological properties. For example, Schiff base ligands derived from the condensation of 4-amino-antipyrine with aldehydes have been used to synthesize copper(II) complexes with significant antimicrobial activity against various bacterial and fungal strains. mdpi.com
The following table summarizes the observed impact of structural modifications on the biological activity of compounds related to this compound.
| Core Structure | Modification | Impact on Biological Activity | Reference |
| Pyridine-2-carboxaldehyde thiosemicarbazone | Alkylation of 5-amino group | Increased inhibitory activity against ribonucleotide reductase | nih.gov |
| 4-Aminopiperidine | Benzyl or phenylethyl at piperidine nitrogen | High antifungal activity | mdpi.com |
| 4-Amino-antipyrine | Condensation with aldehydes to form Schiff bases and subsequent complexation with Cu(II) | Significant antimicrobial activity | mdpi.com |
Design Principles for Enhanced Target Engagement
The design of derivatives with enhanced target engagement relies on understanding the key interactions between the molecule and its biological target. For pyridine-based compounds, several design principles have emerged from various studies.
One key principle is the strategic placement of hydrogen bond donors and acceptors. The amino group at the 4-position and the nitrogen atom within the pyridine ring can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with target proteins. The aldehyde group can also participate in hydrogen bonding or be chemically modified to introduce other functionalities that can form specific interactions.
Another important design consideration is the introduction of lipophilic groups to enhance membrane permeability and access to intracellular targets. For example, in the development of antifungal 4-aminopiperidines, the introduction of a long alkyl chain (n-dodecyl) at the 4-amino group was found to be highly beneficial for activity. mdpi.com
Furthermore, the concept of competitive inhibition can be a guiding principle in the design of potent enzyme inhibitors. For example, 2-amino-4-methylpyridine (B118599) has been identified as a potent and selective inhibitor of inducible nitric oxide synthase (NOS II), acting as a competitive inhibitor with respect to the arginine substrate. nih.gov This suggests that derivatives of this compound could be designed to mimic endogenous substrates or ligands to achieve potent and selective inhibition of specific enzymes.
The table below outlines some of the key design principles for enhancing the target engagement of aminopyridine derivatives.
| Design Principle | Rationale | Example Application | Reference |
| Strategic placement of H-bond donors/acceptors | To facilitate specific interactions with the target protein's active site. | The amino and pyridine nitrogen atoms forming hydrogen bonds. | |
| Introduction of lipophilic groups | To enhance membrane permeability and access to intracellular targets. | N-dodecyl substitution on 4-aminopiperidines for antifungal activity. | mdpi.com |
| Competitive inhibition | To design potent and selective enzyme inhibitors by mimicking the natural substrate. | 2-amino-4-methylpyridine as a competitive inhibitor of NOS II. | nih.gov |
Application as a Chemical Probe for Biological Pathway Exploration
A chemical probe is a small molecule that can be used to study and manipulate biological systems. Given its reactive aldehyde group and the potential for derivatization, this compound and its analogs hold promise for the development of chemical probes.
One potential application is in the development of fluorescent probes. The aminopyridine scaffold is a known fluorophore, and modifications can be made to tune its photophysical properties. For instance, 2-amino-4,6-diphenylnicotinonitriles have been investigated for their fluorescent properties, which are sensitive to the solvent environment. researchgate.net By attaching a reactive group or a targeting moiety to a fluorescent aminopyridine core, it may be possible to develop probes for imaging specific cellular components or processes.
Furthermore, the aldehyde functionality can be exploited for covalent labeling of proteins. Aldehydes can react with nucleophilic residues on proteins, such as lysine (B10760008) side chains, to form stable Schiff bases. This covalent modification can be used to identify the protein targets of a biologically active compound. By designing derivatives of this compound with appropriate reactivity and selectivity, it may be possible to develop chemical probes to identify and characterize novel drug targets.
The development of such chemical probes would enable a deeper understanding of the biological pathways modulated by this class of compounds, paving the way for the discovery of new therapeutic agents.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
For 4-Amino-2-methylnicotinaldehyde, DFT calculations would typically be employed to determine its most stable three-dimensional structure (optimized geometry). This is achieved by finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. From this optimized geometry, key electronic properties can be calculated. Studies on related molecules like 4-aminopyridine (B3432731) have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain optimized structures and other parameters. researchgate.net
Key electronic properties that can be derived from DFT calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netias.ac.in
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to understanding intermolecular interactions and chemical reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents plausible data for this compound, extrapolated from computational studies on similar aminopyridine derivatives. The calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p).
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| C-N (amino) Bond Length | ~1.37 Å | Indicates partial double bond character due to resonance with the pyridine (B92270) ring. |
| C=O (aldehyde) Bond Length | ~1.22 Å | Typical length for a carbonyl double bond. |
| Pyridine Ring C-N-C Angle | ~117° | Reflects the sp² hybridization of the nitrogen atom in the pyridine ring. |
| Electronic Properties | ||
| HOMO Energy | ~ -5.8 eV | Represents the energy of the highest energy electrons, often localized on the amino group and pyridine ring. |
| LUMO Energy | ~ -1.5 eV | Represents the energy of the lowest energy unoccupied orbital, likely centered on the aldehyde group and pyridine ring. |
| HOMO-LUMO Gap | ~ 4.3 eV | Suggests moderate chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 3.5 D | Indicates a significant molecular polarity, primarily due to the amino and aldehyde groups. |
Quantum chemical methods are also highly effective in predicting spectroscopic data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with reasonable accuracy. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound by comparing the theoretical data with experimental results.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Predictions are relative to TMS and are based on the expected electronic environment of each nucleus. The solvent is assumed to be CDCl₃.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. The carbonyl carbon is also significantly deshielded. |
| Pyridine H-5 | 6.5 - 6.8 | 108 - 112 | This proton is ortho to the electron-donating amino group, leading to increased shielding. |
| Pyridine H-6 | 8.0 - 8.3 | 150 - 155 | This proton is adjacent to the pyridine nitrogen, resulting in deshielding. |
| Methyl (-CH₃) | 2.4 - 2.6 | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Amino (-NH₂) | 4.5 - 5.5 | - | The chemical shift of amino protons is variable and depends on concentration and solvent; they are often broad. |
| Pyridine C-2 | - | 158 - 162 | Carbon bearing the methyl group. |
| Pyridine C-3 | - | 115 - 120 | Carbon bearing the aldehyde group. |
| Pyridine C-4 | - | 155 - 160 | Carbon bearing the amino group, significantly influenced by the nitrogen's electron-donating effect. |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are crucial in drug discovery and materials science for simulating how a ligand (like this compound) might interact with a larger molecule, such as a protein receptor or an enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Derivatives of aminopyridine are known to interact with various biological targets, including kinases and acetylcholinesterase. nih.govrsc.org
A typical docking workflow for this compound would involve:
Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).
Preparing the ligand and protein structures (e.g., adding hydrogen atoms, assigning charges).
Using a docking program (e.g., AutoDock Vina) to systematically sample different ligand conformations and orientations within the protein's binding site.
Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target This table illustrates potential results from a docking simulation into a hypothetical ATP-binding site of a protein kinase.
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. This score suggests a good potential for binding. |
| Key Interacting Residues | ||
| Hydrogen Bond | Asp145 | The amino group (-NH₂) on the pyridine ring acts as a hydrogen bond donor to the backbone carbonyl of Asp145. |
| Hydrogen Bond | Lys72 | The pyridine nitrogen acts as a hydrogen bond acceptor from the side-chain amine of Lys72. |
| Pi-Pi Stacking | Phe80 | The pyridine ring engages in a pi-pi stacking interaction with the phenyl ring of a phenylalanine residue. |
| Predicted Binding Pose | The aldehyde group is oriented towards the solvent-exposed region of the binding pocket. | This orientation allows the core aminopyridine scaffold to form key interactions deep within the ATP-binding site. |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of the ligand and protein and to assess the stability of their interaction. nih.govnih.gov
For the this compound-protein complex predicted by docking, an MD simulation would reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates over the simulation time.
Conformational Flexibility: How the ligand and protein residues adapt to each other's presence.
Interaction Persistence: The stability and lifetime of key interactions (like hydrogen bonds) identified in the docking pose.
Table 4: Hypothetical MD Simulation Parameters and Analysis for the Ligand-Protein Complex This table outlines a typical setup and expected outcomes for an MD simulation.
| Parameter | Description / Value | Purpose |
| Simulation Time | 100 nanoseconds (ns) | To allow sufficient time for the system to equilibrate and for relevant molecular motions to be observed. |
| Force Field | CHARMM36m | A set of parameters used to describe the potential energy of the system's atoms and their interactions. |
| Solvent Model | TIP3P Water | The system is solvated in a water box to mimic physiological conditions. |
| Analysis Metric | ||
| RMSD (Root Mean Square Deviation) | Ligand RMSD < 2.0 Å | Measures the average deviation of the ligand's position from the initial docked pose. A low, stable RMSD indicates stable binding. |
| RMSF (Root Mean Square Fluctuation) | Low fluctuation for binding site residues | Measures the flexibility of individual atoms or residues. Low fluctuation in the binding site indicates stabilization upon ligand binding. |
| Hydrogen Bond Analysis | High occupancy (>70%) for key H-bonds | Quantifies the percentage of simulation time that specific hydrogen bonds are maintained, confirming their importance for binding. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is also a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the transition state).
For this compound, a plausible reaction to study would be a nucleophilic addition to the aldehyde group, such as a condensation reaction with a primary amine to form an imine. DFT calculations can be used to model the geometry and energy of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final imine product. nih.gov
Table 5: Hypothetical Energy Profile for the Imination of this compound with Methylamine Energies are relative to the separated reactants.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Aldehyde + Methylamine) | 0.0 | The starting point of the reaction. |
| Transition State 1 (Nucleophilic Attack) | +12.5 | The energy barrier for the formation of the C-N bond. |
| Tetrahedral Intermediate | -5.2 | A stable intermediate formed after the initial attack of the amine. |
| Transition State 2 (Water Elimination) | +18.7 | The highest energy barrier, corresponding to the dehydration step. |
| Products (Imine + Water) | -8.0 | The final, thermodynamically favored products. |
This analysis provides crucial mechanistic insights, such as identifying the rate-determining step (the one with the highest activation energy) and understanding how substituents on the reactants might affect the reaction rate.
Lack of Specific Research Data Precludes Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical chemistry approaches applied to the specific compound this compound. Specifically, no dedicated Quantitative Structure-Activity Relationship (QSAR) modeling studies for predicting its biological activity have been published to date.
QSAR models are crucial computational tools in medicinal chemistry and drug discovery. They establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources in the drug development pipeline. The process typically involves calculating a set of molecular descriptors that characterize the compound's structural, electronic, and physicochemical properties, and then using statistical methods to correlate these descriptors with known biological activities.
While research exists for broader categories of related compounds, such as aminopyridine derivatives, these findings cannot be directly and accurately extrapolated to this compound. The specific arrangement of the amino, methyl, and aldehyde groups on the pyridine ring of this particular molecule will give rise to a unique set of molecular properties that would require a dedicated QSAR study to be properly modeled.
The development of a robust QSAR model for this compound would necessitate a dataset of its analogues with experimentally determined biological activities. From this data, researchers could derive statistically significant models to identify the key molecular features driving its activity. Such a study would provide valuable insights for the rational design of new derivatives with potentially enhanced or more specific biological effects.
Given the absence of such specific research, it is not possible to provide a detailed analysis, including data tables and research findings, on the QSAR modeling for the biological activity prediction of this compound. The scientific community awaits further investigation into the properties and potential applications of this specific chemical entity.
Future Directions and Emerging Research Avenues for 4 Amino 2 Methylnicotinaldehyde
Development of More Efficient and Sustainable Synthetic Methodologies
The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemical research. For 4-Amino-2-methylnicotinaldehyde, future efforts will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.
Key areas of development include:
One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer a streamlined and efficient approach. nih.govacs.org Research into one-pot syntheses of functionalized pyridines is a promising avenue. nih.govacs.org
Green Catalysis: The use of heterogeneous and recyclable catalysts can significantly improve the sustainability of chemical processes. researchgate.net Iron-catalyzed cyclization reactions for pyridine (B92270) synthesis represent a step in this direction. rsc.org Exploring catalysts like natural dolomitic limestone or reusable nanocatalysts could lead to greener synthetic pathways. researchgate.net
Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govacs.org Its application to the synthesis of pyridine derivatives has shown considerable promise. nih.govacs.org
Solvent-Free and Aqueous Reactions: Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. biosynce.comrsc.org Developing synthetic protocols that proceed in water or under solvent-free conditions will be a critical area of focus. rsc.orgresearchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Development of novel pyridine syntheses. nih.govacs.org |
| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. | Iron-catalyzed cyclizations, use of natural mineral catalysts. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. | Application to heterocyclic compound synthesis. nih.govacs.org |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety. | Catalyst-free reactions in water, C-H functionalization without organic solvents. rsc.orgresearchgate.net |
Exploration of Novel Reactivity and Catalytic Transformations
The unique arrangement of an amino group and an aldehyde on a pyridine scaffold in this compound suggests a rich and largely unexplored reactive landscape. Future research will likely delve into novel transformations that leverage these functional groups for the synthesis of more complex molecules.
Promising areas of exploration include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis. Rhodium(III)-catalyzed C-H activation of imines formed from 2-aminopyridines and aldehydes has been demonstrated for the synthesis of fused heterocyclic systems. nih.gov This strategy could be adapted to this compound for the construction of novel polycyclic structures.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates. nih.gov The reductive coupling of alkenylpyridines with aldehydes using this approach highlights the potential for novel carbon-carbon bond-forming reactions involving the aldehyde group of this compound. nih.gov
Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot can lead to a rapid increase in molecular complexity. A metal-free cascade process involving a Pummerer-type rearrangement and aza-Prins cyclization has been used to synthesize highly functionalized pyridines. acs.org
Novel Condensation Reactions: The condensation of nicotinic acid hydrazide with aldehydes to form acylhydrazones with biological activity suggests that similar reactions with this compound could yield new classes of bioactive compounds. nih.gov
Integration with Advanced High-Throughput Screening Platforms for New Applications
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or chemical property. Integrating this compound and its derivatives into HTS platforms could accelerate the discovery of new applications. A key future direction is the development of assays that can efficiently screen libraries of compounds derived from this scaffold. This will enable the rapid identification of molecules with potential therapeutic or diagnostic value.
Potential in Advanced Materials Science beyond Biological Systems
The unique electronic properties of the pyridine ring, particularly when functionalized, open up possibilities for the use of this compound as a building block for advanced materials.
Emerging research avenues in this area include:
Organic Electronics: Pyridinic nitrogen-doped graphene and other carbon nanomaterials have shown promise in electronic applications. acs.orgrsc.orgnih.gov The nitrogen atom in the pyridine ring of this compound can be leveraged to tune the electronic properties of conjugated polymers and other organic materials for use in sensors, transistors, and other electronic devices. acs.orgresearchgate.net
Functional Polymers: The amino and aldehyde groups of this compound are ideal for polymerization reactions. This could lead to the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities. For instance, polyazomethines, which are a type of Schiff base polymer, have been investigated for their liquid crystalline and thermal properties. researchgate.net
Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding makes this compound an attractive building block for the construction of complex supramolecular architectures. These structures could have applications in areas such as molecular recognition, catalysis, and drug delivery.
| Application Area | Rationale | Potential Impact |
| Organic Electronics | Pyridinic nitrogen can tune the electronic properties of materials. acs.orgrsc.orgnih.gov | Development of new semiconductors, sensors, and conductive materials. acs.orgresearchgate.net |
| Functional Polymers | Amino and aldehyde groups are suitable for polymerization. | Creation of polymers with tailored thermal, optical, or electronic properties. researchgate.net |
| Supramolecular Chemistry | Pyridine nitrogen facilitates self-assembly through coordination and hydrogen bonding. | Design of novel molecular receptors, catalysts, and drug delivery systems. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-2-methylnicotinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen at the 2-position of a nicotinaldehyde scaffold with a methyl group, followed by amination at the 4-position . Key variables include:
- Temperature : Higher temperatures (80–120°C) favor nucleophilic substitution but may degrade sensitive intermediates.
- Catalysts : Pd/C or CuI catalysts improve regioselectivity in cross-coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Yield Optimization : Pilot studies using Design of Experiments (DoE) can identify optimal molar ratios and reaction times .
Q. How can purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution resolves impurities .
- Spectroscopy :
- NMR : Compare NMR peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm) with reference data .
- IR : Confirm aldehyde (C=O stretch at ~1700 cm) and amine (N–H stretch at ~3300 cm) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]) and fragments .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity reports of this compound in nucleophilic addition vs. redox reactions?
- Methodological Answer : Contradictions arise from competing pathways:
- Nucleophilic Addition : The aldehyde group reacts with amines or Grignard reagents, but steric hindrance from the 2-methyl group may slow kinetics .
- Redox Behavior : The amino group can act as an electron donor, promoting aldehyde oxidation to carboxylic acid under aerobic conditions. Monitor via cyclic voltammetry (E ~ −0.5 V vs. Ag/AgCl) .
- Resolution Strategy : Use in situ FTIR or Raman spectroscopy to track intermediate species during reactions .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at reactive sites (e.g., aldehyde C=O) .
- MD Simulations : Simulate degradation pathways (e.g., hydrolysis) in explicit solvent models (water, DMSO) at 25–100°C .
- Experimental Validation : Compare predicted stability with accelerated aging tests (40–80°C, pH 1–13) and HPLC-MS monitoring .
Q. What analytical strategies resolve spectral overlaps in characterizing this compound derivatives?
- Methodological Answer :
- 2D NMR : Use -HSQC and HMBC to assign overlapping proton environments (e.g., methyl vs. amino protons) .
- Chromatography-Mass Spectrometry Coupling : LC-MS/MS with collision-induced dissociation (CID) isolates fragment ions for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
